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This comparison guide details the in vivo activity of YHO-13351, a potent and orally

bioavailable prodrug of the breast cancer resistance protein (BCRP/ABCG2) inhibitor YHO-

13177. The data presented herein demonstrates the efficacy of YHO-13351 in reversing

BCRP-mediated resistance to the chemotherapeutic agent irinotecan in preclinical cancer

models. This guide provides a comparative overview with other known BCRP inhibitors, Ko143

and Tariquidar, supported by experimental data and detailed protocols for researchers,

scientists, and drug development professionals.

Comparative Efficacy of BCRP/ABCG2 Inhibitors in
Combination with Chemotherapy
The following table summarizes the in vivo efficacy of YHO-13351 in combination with

irinotecan, alongside available comparative data for other BCRP inhibitors.
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Compound
Cancer

Model

Chemothera

peutic Agent

Key Efficacy

Endpoint

Dosage and

Administratio

n

Reference

YHO-13351

Murine

Leukemia

(P388/BCRP)

Irinotecan

Increased

median

survival time

by 87.5%

(p<0.01)

compared to

irinotecan

alone.

YHO-13351:

100 mg/kg,

p.o., daily for

4 days;

Irinotecan: 30

mg/kg, i.v.,

once on day

1.

[1]

YHO-13351

Human Colon

Cancer

Xenograft

(HCT116/BC

RP)

Irinotecan

72% tumor

growth

inhibition (T/C

= 28%) on

day 14

(p<0.01)

compared to

irinotecan

alone.

YHO-13351:

100 mg/kg,

p.o., daily for

14 days;

Irinotecan: 30

mg/kg, i.v., on

days 1, 5,

and 9.

[1]

Ko143

Human Colon

Cancer

Xenograft

Irinotecan

Enhanced

efficacy of

irinotecan in

ABCG2-

expressing

tumors.

Specific

quantitative

data on tumor

growth

inhibition or

survival not

available in

the

referenced

abstract.

[2]

Tariquidar Not specified

(BCRP-

mediated

resistance)

Irinotecan Primarily a P-

gp inhibitor;

BCRP

inhibition

observed at

Not

Applicable

[3][4]
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higher

concentration

s. No direct in

vivo efficacy

data in

combination

with

irinotecan for

BCRP-

mediated

resistance

was

identified.

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of BCRP-mediated drug resistance and the

experimental workflow for evaluating the in vivo efficacy of YHO-13351.
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Caption: Mechanism of BCRP-mediated drug resistance and its inhibition by YHO-13351.
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Caption: Experimental workflow for the HCT116/BCRP xenograft model.
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In Vivo Efficacy in Murine Leukemia Model[1]
Cell Line: P388 murine leukemia cells transduced with human BCRP (P388/BCRP).

Animals: Male CDF1 mice.

Procedure:

Mice were inoculated intravenously with 1 x 10⁶ P388/BCRP cells on day 0.

YHO-13351 was administered orally at a dose of 100 mg/kg daily from day 1 to day 4.

Irinotecan was administered intravenously at a dose of 30 mg/kg on day 1.

The survival of the mice was monitored daily.

Endpoint: The median survival time of each treatment group was calculated, and the

increase in life span (ILS) was determined.

In Vivo Efficacy in Human Colon Cancer Xenograft
Model[1]

Cell Line: HCT116 human colon cancer cells transduced with human BCRP

(HCT116/BCRP).

Animals: Female BALB/c nude mice.

Procedure:

HCT116/BCRP cells (5 x 10⁶) were subcutaneously inoculated into the flank of each

mouse.

When tumors reached a volume of approximately 100 mm³, mice were randomized into

treatment groups (n=6).

YHO-13351 was administered orally at a dose of 100 mg/kg daily for 14 consecutive days.

Irinotecan was administered intravenously at a dose of 30 mg/kg on days 1, 5, and 9.
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Tumor volume and body weight were measured twice weekly. Tumor volume was

calculated using the formula: (length x width²) / 2.

Endpoint: The tumor growth inhibition rate (T/C %) was calculated on day 14, where T is the

mean tumor volume of the treated group and C is the mean tumor volume of the control

group.

Discussion
The in vivo data strongly support the activity of YHO-13351 in overcoming BCRP-mediated

drug resistance. In both the aggressive leukemia model and the solid tumor xenograft model,

co-administration of YHO-13351 with irinotecan resulted in a statistically significant

improvement in therapeutic outcome compared to irinotecan alone[1]. YHO-13351, as a

prodrug of the potent BCRP inhibitor YHO-13177, demonstrates excellent potential for clinical

development to enhance the efficacy of existing chemotherapeutic agents that are substrates

of the BCRP transporter.

While other compounds like Ko143 have shown promise in preclinical models, a lack of publicly

available, directly comparable quantitative in vivo data with irinotecan makes a head-to-head

comparison challenging[2]. Tariquidar is a potent P-gp inhibitor with some reported activity

against BCRP at higher concentrations, but its primary role as a P-gp inhibitor distinguishes it

from the more specific BCRP--targeting profile of YHO-13177[3][4].

In conclusion, YHO-13351 represents a promising agent for reversing BCRP-mediated

multidrug resistance in cancer therapy. The presented data provides a solid foundation for its

further investigation and clinical translation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Ko143 Reverses MDR in Glioblastoma via Deactivating P-Glycoprotein, Sensitizing a
Resistant Phenotype to TMZ Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://pubmed.ncbi.nlm.nih.gov/35093870/
https://www.researchgate.net/publication/281096647_Inhibiting_ABCG2_by_Ko143_May_Enhance_the_Efficacy_of_Irinotecan_Treatment_in_Colon_Cancer
https://pubs.acs.org/doi/abs/10.1021/cn100078a
https://pmc.ncbi.nlm.nih.gov/articles/PMC3369725/
https://www.benchchem.com/product/b2989415?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/35093870/
https://pubmed.ncbi.nlm.nih.gov/35093870/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2989415?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. researchgate.net [researchgate.net]

3. pubs.acs.org [pubs.acs.org]

4. The “Specific” P-Glycoprotein Inhibitor Tariquidar Is Also a Substrate and an Inhibitor for
Breast Cancer Resistance Protein (BCRP/ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [In Vivo Efficacy of YHO-13351 in Overcoming BCRP-
Mediated Drug Resistance]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2989415#confirming-yho-13351-activity-in-vivo]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.researchgate.net/publication/281096647_Inhibiting_ABCG2_by_Ko143_May_Enhance_the_Efficacy_of_Irinotecan_Treatment_in_Colon_Cancer
https://pubs.acs.org/doi/abs/10.1021/cn100078a
https://pmc.ncbi.nlm.nih.gov/articles/PMC3369725/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3369725/
https://www.benchchem.com/product/b2989415#confirming-yho-13351-activity-in-vivo
https://www.benchchem.com/product/b2989415#confirming-yho-13351-activity-in-vivo
https://www.benchchem.com/product/b2989415#confirming-yho-13351-activity-in-vivo
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b2989415?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2989415?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

